molecular formula C18H16N2O2S3 B3204967 2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)-N-(o-tolyl)acetamide CAS No. 1040638-44-5

2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)-N-(o-tolyl)acetamide

Cat. No.: B3204967
CAS No.: 1040638-44-5
M. Wt: 388.5 g/mol
InChI Key: OUTVGCMGYBXBNE-UHFFFAOYSA-N
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Description

This compound belongs to the class of thiazole-containing acetamide derivatives, characterized by a central thiazole ring linked to a thioether group and an N-(o-tolyl)acetamide moiety. The structural complexity arises from the integration of a 2-oxoethyl thioether bridge and a thiophen-2-yl substituent, which may confer unique electronic and steric properties.

Properties

IUPAC Name

N-(2-methylphenyl)-2-[2-(2-oxo-2-thiophen-2-ylethyl)sulfanyl-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S3/c1-12-5-2-3-6-14(12)20-17(22)9-13-10-24-18(19-13)25-11-15(21)16-7-4-8-23-16/h2-8,10H,9,11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUTVGCMGYBXBNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CC2=CSC(=N2)SCC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Table 1: Structural Features of Related Compounds
Compound Name / ID Core Structure Key Substituents Reference
Target Compound Thiazole-acetamide 2-oxo-2-(thiophen-2-yl)ethyl thioether; o-tolyl -
N-(4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenylquinazolin-2-yl)thio)acetamide (5) Thiazolidinone-acetamide 4-oxo-3-phenylquinazolinyl thioether
2-{[5-(4-Chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]amino}-N-(4-methoxyphenyl)-2-thioxoacetamide (9) Thiazolidinone-thioxoacetamide 4-chlorobenzylidene; 4-methoxyphenyl
N-((1-(2-Oxo-2-phenylethyl)-1H-triazol-4-yl)methyl)-2-(3-oxobenzo[d]isothiazol-2-yl)acetamide (4j) Triazole-isothiazole acetamide 2-oxo-2-phenylethyl; benzoisothiazolyl
N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide (7) Thiadiazole-propanamide 2-oxo-2-(p-tolylamino)ethyl thioether

Key Observations :

  • Thiazole vs.
  • Substituent Effects: The thiophen-2-yl group in the target compound may improve π-π stacking interactions compared to phenyl or chlorophenyl groups in analogs (e.g., compound 9) .

Functional Comparison :

  • Anticancer Potential: Compound 5 showed mild antiproliferative effects, likely due to thiazolidinone-mediated apoptosis induction . The target compound’s thiophene moiety may enhance DNA intercalation or kinase inhibition.
  • Enzyme Inhibition : Triazole-isothiazole derivatives (e.g., 4j ) exhibit antiviral activity, while thiadiazole-propanamide 7 targets CDK5/p25, a pathway relevant in neurodegenerative diseases and cancer .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)-N-(o-tolyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)-N-(o-tolyl)acetamide

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